N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyl group, and a dichlorophenoxyacetamide structure
Mechanism of Action
Target of Action
The primary targets of CBMicro_009888 are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Mode of Action
CBMicro_009888 interacts with its bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
The biochemical pathways affected by CBMicro_009888 are likely related to bacterial growth and survival. Given its antibacterial activity, the compound may interfere with processes such as cell wall synthesis, protein production, or DNA replication in bacteria . The downstream effects of these disruptions could include impaired bacterial growth and eventual cell death.
Pharmacokinetics
Admet calculations have indicated a favourable pharmacokinetic profile for the compound . This suggests that CBMicro_009888 may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of CBMicro_009888’s action is the inhibition of bacterial growth, leading to a bactericidal effect . For instance, the compound has been shown to eliminate Staphylococcus aureus strains after 24-hour exposure . This bactericidal activity underscores the compound’s potential as a therapeutic agent for bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular activity and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have shown antibacterial activity.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxyacetamide structure differentiates it from other benzothiazole derivatives, potentially offering unique therapeutic benefits.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESTLOJEGCOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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